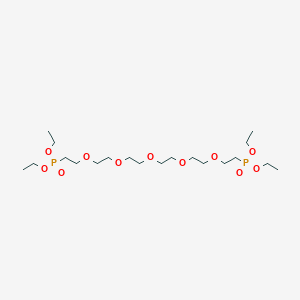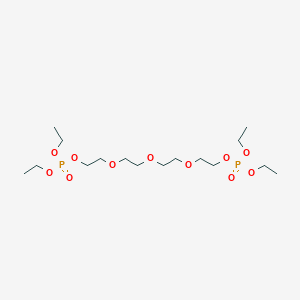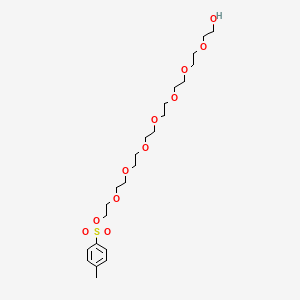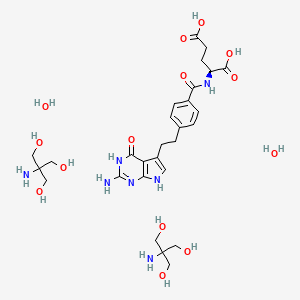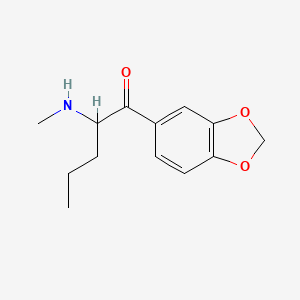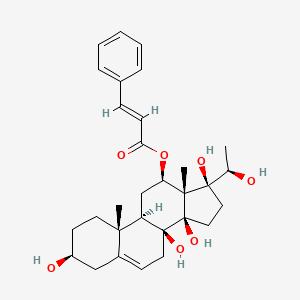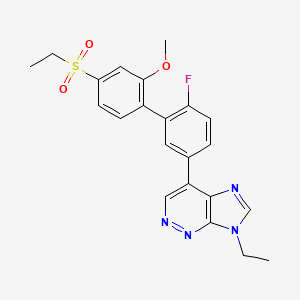
PF-06372865
Descripción general
Descripción
Darigabat es un medicamento GABAérgico en desarrollo para el tratamiento de la epilepsia fotosensible, las convulsiones de inicio focal, el trastorno de pánico y otros trastornos de ansiedad . Actúa como un modulador alostérico positivo de los receptores GABA A, específicamente dirigiéndose a los receptores que contienen subunidades alfa-2, alfa-3 y alfa-5 .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para darigabat implican el diseño racional de un compuesto biodisponible por vía oral que se dirige selectivamente a subunidades específicas del receptor GABA A . Los métodos de producción industrial no están explícitamente detallados en la literatura disponible, pero el compuesto está diseñado para ser administrado por vía oral .
Análisis De Reacciones Químicas
Darigabat se somete a varias reacciones químicas, principalmente relacionadas con su interacción con los receptores GABA A. Actúa como un modulador alostérico positivo, mejorando el efecto del neurotransmisor ácido gamma-aminobutírico (GABA) sin bloquear o sobreexcitar la actividad neuronal normal . Los principales productos formados a partir de estas reacciones son la modulación de la actividad neuronal, lo que lleva a una reducción de la hiperexcitación neuronal .
Aplicaciones Científicas De Investigación
Darigabat se está desarrollando para el tratamiento de la epilepsia y el trastorno de pánico . Ha mostrado un potencial para la actividad antiepiléptica comparable a las benzodiazepinas actualmente disponibles, pero con una tolerancia, sedación y responsabilidad de abstinencia reducidas . El compuesto también se está evaluando en ensayos clínicos por su eficacia en el tratamiento de las convulsiones focales resistentes a los fármacos y el trastorno de pánico .
Mecanismo De Acción
Darigabat actúa como un modulador alostérico positivo de los receptores GABA A, específicamente dirigiéndose a los receptores que contienen subunidades alfa-2, alfa-3 y alfa-5 . Al activarse, estos receptores se abren y permiten que los iones cloruro se muevan hacia la neurona, inhibiendo la actividad de la neurona y reduciendo la transmisión de señales . Esta acción ayuda a controlar la hiperexcitabilidad e hiperexcitación cerebral .
Comparación Con Compuestos Similares
Darigabat es único en su objetivo selectivo de los receptores GABA A que contienen las subunidades alfa-2, alfa-3 y alfa-5, con una actividad mínima en los receptores que contienen la subunidad alfa-1 . Esta orientación selectiva ayuda a minimizar los efectos secundarios negativos de la sedación y el potencial de adicción que se observan con los moduladores de receptores GABA A tradicionales no selectivos, como las benzodiazepinas . Compuestos similares incluyen otros moduladores alostéricos positivos de los receptores GABA A, como alprazolam Staccato, ENX-101, ETX155 y LPCN 2101 .
Propiedades
IUPAC Name |
7-ethyl-4-[3-(4-ethylsulfonyl-2-methoxyphenyl)-4-fluorophenyl]imidazo[4,5-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-4-27-13-24-21-18(12-25-26-22(21)27)14-6-9-19(23)17(10-14)16-8-7-15(11-20(16)30-3)31(28,29)5-2/h6-13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTQXDBPTFOCMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1N=NC=C2C3=CC(=C(C=C3)F)C4=C(C=C(C=C4)S(=O)(=O)CC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1614245-70-3 | |
| Record name | Darigabat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1614245703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DARIGABAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9BP19HZ3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate](/img/structure/B609896.png)
